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Compound of Interest

Compound Name: 4-Bromo-2,6-difluoropyridine

Cat. No.: B1343820 Get Quote

Disclaimer: Experimental spectroscopic data for 4-Bromo-2,6-difluoropyridine is not readily

available in the public domain. The data presented in this guide is predicted based on

established spectroscopic principles and analysis of structurally similar compounds. This guide

is intended for researchers, scientists, and drug development professionals as a reference for

the anticipated spectroscopic characteristics of this compound.

Introduction
4-Bromo-2,6-difluoropyridine is a halogenated heterocyclic compound with potential

applications in medicinal chemistry and materials science. The presence of bromine and

fluorine atoms on the pyridine ring is expected to significantly influence its chemical reactivity

and physical properties. Spectroscopic analysis is crucial for the unambiguous identification

and characterization of this molecule. This technical guide provides a detailed overview of the

predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopic data for 4-Bromo-2,6-difluoropyridine.

Predicted Spectroscopic Data
The predicted spectroscopic data for 4-Bromo-2,6-difluoropyridine is summarized in the

following tables. These predictions are derived from the analysis of substituent effects on the

pyridine ring and comparison with data from analogous dihalopyridines and other halogenated

aromatic compounds.

Predicted ¹H NMR Data
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The ¹H NMR spectrum of 4-Bromo-2,6-difluoropyridine is expected to show a single signal

for the two equivalent protons at the C3 and C5 positions.

Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~ 7.2 - 7.5 Triplet ~ 8 Hz (³JH-F) H-3, H-5

Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three distinct signals

corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) (ppm) Assignment

~ 160 - 165 (d, ¹JC-F ≈ 240-260 Hz) C-2, C-6

~ 115 - 120 (t, ³JC-F ≈ 3-5 Hz) C-3, C-5

~ 105 - 110 C-4

Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is anticipated to display a single resonance for the two equivalent

fluorine atoms.

Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~ -65 to -75 Triplet ~ 8 Hz (³JF-H) F-2, F-6

Predicted Mass Spectrometry (MS) Data
The mass spectrum of 4-Bromo-2,6-difluoropyridine is expected to show a characteristic

isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in

an approximate 1:1 ratio).
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m/z Relative Abundance Assignment

193 ~100% [M]⁺ (C₅H₂⁷⁹BrF₂N)⁺

195 ~98% [M+2]⁺ (C₅H₂⁸¹BrF₂N)⁺

114 Moderate [M - Br]⁺

87 Moderate [M - Br - HCN]⁺

Predicted Infrared (IR) Data
The IR spectrum will likely exhibit characteristic absorption bands for the pyridine ring and the

carbon-halogen bonds.

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Weak-Medium C-H stretch (aromatic)

1600 - 1550 Strong
C=C and C=N stretching

(pyridine ring)

1450 - 1400 Medium-Strong C-C stretching (pyridine ring)

1250 - 1150 Strong C-F stretching

800 - 750 Strong C-H out-of-plane bending

600 - 500 Medium C-Br stretching

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for a solid organic compound such as 4-Bromo-2,6-difluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 4-Bromo-2,6-difluoropyridine.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 400

MHz or higher.

Insert the sample into the spectrometer and lock the field frequency using the deuterium

signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR,

broadband proton decoupling is typically employed to simplify the spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 4-Bromo-2,6-difluoropyridine (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

after separation by gas chromatography (GC-MS).

Ionize the sample using a standard electron energy of 70 eV.

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1343820?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record the mass spectrum, ensuring to capture the characteristic isotopic pattern of the

molecular ion.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, solid sample of 4-Bromo-2,6-difluoropyridine directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Visualizations
Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Predicted NMR Correlations
Caption: Molecular structure and key predicted NMR correlations for 4-Bromo-2,6-
difluoropyridine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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